molecular formula C17H15Cl2N3O4 B15085725 N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide CAS No. 357267-26-6

N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B15085725
CAS No.: 357267-26-6
M. Wt: 396.2 g/mol
InChI Key: IOWLRZBHONUAKZ-AWQFTUOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation of 3,4-dichloroaniline with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is followed by the addition of hydrazine hydrate and an appropriate acylating agent to form the final product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, would ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to the modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-Dichlorophenyl)-2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoacetamide include other hydrazones and their derivatives, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and dimethoxybenzylidene groups. These structural features may confer unique biological activities and chemical reactivity compared to other hydrazones.

Properties

CAS No.

357267-26-6

Molecular Formula

C17H15Cl2N3O4

Molecular Weight

396.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H15Cl2N3O4/c1-25-14-6-3-10(7-15(14)26-2)9-20-22-17(24)16(23)21-11-4-5-12(18)13(19)8-11/h3-9H,1-2H3,(H,21,23)(H,22,24)/b20-9+

InChI Key

IOWLRZBHONUAKZ-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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